molecular formula C9H10O3 B3132310 (S)-3-Hydroxy-3-phenylpropionic acid CAS No. 36567-72-3

(S)-3-Hydroxy-3-phenylpropionic acid

Cat. No.: B3132310
CAS No.: 36567-72-3
M. Wt: 166.17 g/mol
InChI Key: AYOLELPCNDVZKZ-QMMMGPOBSA-N
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Description

(S)-3-hydroxy-3-phenylpropionic acid is a 3-hydroxy-3-phenylpropionic acid. It is an enantiomer of a (R)-3-hydroxy-3-phenylpropionic acid.

Properties

IUPAC Name

(3S)-3-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLELPCNDVZKZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289084
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36567-72-3
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36567-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Hydroxy-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl 3-hydroxy-3-phenylpropanoate (19 g, 0.1 mole) was refluxed in a solution of KOH (10 g, 0.2 mole) in ethanol for two hours. The solvent was removed in vacuo and the residue was dissolved in H2O. The H2O solution was extracted with ethyl ether, then acidified with 37% hydrochloric acid. The oily product was extracted out with chloroform and the chloroform was removed in vacuo to yield 10 g (62.5%).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of (S)-3-Hydroxy-3-phenylpropionic acid?

A1: this compound is a chiral compound with the molecular formula C9H10O3. [] While its exact molecular weight hasn't been explicitly reported in the provided research, it can be calculated as 166.17 g/mol. [] Structurally, it consists of a phenyl ring attached to a propionic acid backbone with a hydroxyl group at the third carbon, contributing to its chirality.

Q2: Has this compound been found in natural sources?

A2: Yes, research has identified this compound as a natural product. It was isolated from the Ligularia hodgsonii plant for the first time during a study investigating the plant's chemical constituents. []

Q3: How is this compound used in chemical synthesis?

A3: this compound serves as a valuable chiral building block in organic synthesis. One notable application is its use in preparing chiral β-cyclodextrins, cyclic oligosaccharides known for their ability to form host-guest complexes. [, ] By modifying β-cyclodextrins with this compound, researchers enhance their enantiomeric discrimination capabilities, making them useful in separating and analyzing chiral molecules. [, ]

Q4: Can this compound modified β-cyclodextrins be used for sensing applications?

A4: Yes, the research indicates that β-cyclodextrins modified with this compound show promise in fluorescent chiral molecular sensing. [, ] These modified cyclodextrins exhibit fluorescence properties that change upon complexation with guest molecules. [, ] This change in fluorescence intensity can be used to detect and differentiate between enantiomers of various chiral compounds, such as menthol, camphor, and proline. [, ]

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